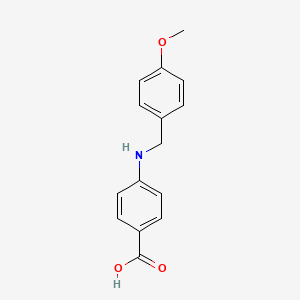
2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There is a method for the synthesis of complex fused tricyclic scaffolds through a visible-light-promoted cascade on heteroaryl-substituted enallene derivatives . The reaction occurs with good efficiency and complete diastereocontrol under mild and practical conditions .Chemical Reactions Analysis
The chemical reactions involve a sequential [2+2] allene–alkene photocycloaddition, which is followed by a selective retro- [2+2] step that paves the way for the dearomatization of the heteroaryl partner .Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been evaluated for their corrosion inhibition properties. These compounds, including various 1,3,4-oxadiazole derivatives, have been found effective in preventing corrosion on metal surfaces, particularly mild steel, in acidic environments. Their application is critical in extending the life and maintaining the integrity of metal structures and components in industrial settings (P. Ammal, M. Prajila, A. Joseph, 2018).
Optoelectronic and Photophysical Properties
Research has shown that thiophene substituted 1,3,4-oxadiazole derivatives exhibit significant optoelectronic and photophysical properties. These compounds have been investigated for their potential applications in photonic, sensor, and optoelectronic devices due to their favorable ground and excited state dipole moments, HOMO-LUMO energy gap, and chemical hardness (L. Naik, C. Maridevarmath, I. Khazi, G. H. Malimath, 2019). Such characteristics suggest their utility in developing advanced materials for electronic and light-emitting devices.
Photovoltaic Applications
1,3,4-Oxadiazole derivatives substituted with thiophene have been integrated into low-bandgap polymers for photovoltaic applications. These materials exhibit deep-lying highest occupied molecular orbital (HOMO) energy levels and low-bandgap, contributing to improved power conversion efficiency in solar cells. The exploration of these compounds demonstrates their potential in enhancing the performance of organic solar cells, providing a pathway to more efficient and sustainable energy sources (Dangqiang Zhu et al., 2015).
Sensing Applications
Thiophene substituted 1,3,4-oxadiazole derivatives have also been investigated for their sensing applications. Studies focusing on fluorescence quenching by aniline reveal that these compounds can serve as effective sensors for detecting aniline and potentially other substances. Their significant quenching constants and the efficiency of energy transfer suggest their applicability in developing sensitive and selective sensors for environmental monitoring and chemical analysis (L. Naik, I. Khazi, G. H. Malimath, 2018).
Direcciones Futuras
The future directions for “2-Benzyl-5-(thiophen-3-yl)-1,3,4-oxadiazole” could involve the development of synthetic methods selectively transforming aryl and alkenyl C (sp 2) nuclei into corresponding C (sp 3) ones . This strategy could possibly increase the success rate of potential drug candidates , and it is at the core of several recent research projects .
Propiedades
IUPAC Name |
2-benzyl-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-2-4-10(5-3-1)8-12-14-15-13(16-12)11-6-7-17-9-11/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAYBAKDQHRGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2972405.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2972407.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)


![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)


![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B2972422.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)